3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide

Medicinal Chemistry Building Block Physicochemical Properties

Choose 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide for your next SAR campaign. Its unique 3-amino handle enables amide bond formation and diazotization, while the 3-chlorophenyl motif fine-tunes lipophilicity—properties absent in simpler analogs like N-(3-chlorophenyl)-4-methylbenzenesulfonamide (CAS 19377-04-9). Ideal for USP28-targeted library synthesis, HPLC/LC-MS method development, and in silico model refinement. Supplied with full Certificate of Analysis (NMR, HPLC) and ≥95% purity. Order now to accelerate your medicinal chemistry program.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77 g/mol
CAS No. 326023-04-5
Cat. No. B3260006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide
CAS326023-04-5
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N
InChIInChI=1S/C13H13ClN2O2S/c1-9-5-6-12(8-13(9)15)19(17,18)16-11-4-2-3-10(14)7-11/h2-8,16H,15H2,1H3
InChIKeyKAQZLOJOTKYBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS 326023-04-5) - Chemical Profile and Differentiation


3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 326023-04-5) is a substituted benzenesulfonamide derivative with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol [1]. It is commercially available as a research chemical, typically with a purity of 95% or higher, as confirmed by vendor Certificate of Analysis (CoA) which may include NMR, HPLC, or GC data . This compound serves as a versatile building block in medicinal chemistry, distinguished by its specific substitution pattern that enables its use in synthesizing more complex molecules [2].

Why 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide (326023-04-5) Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide—featuring a 3-amino group, a 4-methyl group, and an N-(3-chlorophenyl) substituent on a benzenesulfonamide core—dictates its unique chemical reactivity and physicochemical profile. Replacing it with a generic or closely related analog, such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide (CAS 19377-04-9) which lacks the 3-amino group, would fundamentally alter the molecule's properties . This is because the 3-amino group is a critical functional handle for further derivatization (e.g., amide bond formation, diazotization) and directly impacts electronic distribution, polarity, and hydrogen-bonding capacity, which are essential for its role as a specific building block in complex syntheses [1].

Quantifiable Differentiation Evidence for Procuring 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide


Differentiation via Molecular Weight and Polar Surface Area vs. De-Amino Analog

A key differentiating feature is the presence of the 3-amino group, which significantly alters the physicochemical profile compared to its direct de-amino analog, N-(3-chlorophenyl)-4-methylbenzenesulfonamide (CAS 19377-04-9). This structural difference provides a 5.34% increase in molecular weight and introduces two additional hydrogen bond donor sites, which are crucial for downstream synthetic utility and can impact biological interactions [1].

Medicinal Chemistry Building Block Physicochemical Properties

Predicted Lipophilicity (LogP) as a Differentiator from Polar Analogs

The substitution pattern of the target compound confers a higher predicted lipophilicity (LogP) compared to a more polar analog lacking the methyl and chloro substituents. This is a critical parameter for membrane permeability and overall drug-likeness. The target compound's predicted LogP is 2.6, while 3-amino-N-phenylbenzenesulfonamide (a de-chloro, de-methyl analog) has a predicted LogP of 1.4 [1]. This difference of 1.2 log units is substantial and indicates significantly different pharmacokinetic behavior.

Drug Design ADME Prediction Structure-Activity Relationship

Differentiation in Melting Point and Physical Form vs. Structural Isomers

The target compound is a solid with a reported melting point of 65°C [1]. This physical property is a direct consequence of its specific molecular packing and intermolecular forces, which differ from structural isomers. For instance, changing the position of the chloro group from the 3-position to the 4-position on the N-phenyl ring would create a different isomer (3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide), which is expected to have a distinct melting point and solid-state behavior due to altered crystal lattice energy.

Analytical Chemistry Quality Control Formulation Science

Verifiable Purity and Analytical Documentation as a Procurement Differentiator

A critical but often overlooked differentiation point is the availability of verifiable analytical data. Reputable vendors provide batch-specific Certificates of Analysis (CoA) for 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide, which typically include quantitative purity assessment (e.g., 95% by HPLC) and confirmatory analytical data such as NMR spectra . This level of documentation is not guaranteed from all suppliers of generic analogs and is essential for ensuring experimental reproducibility and avoiding the costs associated with failed reactions due to impure starting materials.

Quality Assurance Reproducibility Vendor Selection

Recommended Application Scenarios for 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide (326023-04-5)


Medicinal Chemistry as a Specialized Building Block for Lead Optimization

This compound is ideally suited for use as a key intermediate in the synthesis of substituted benzenesulfonamide libraries. Its unique combination of a 3-amino group for further derivatization and a 3-chlorophenyl motif for enhancing lipophilicity makes it a strategic choice for exploring structure-activity relationships (SAR) around a benzenesulfonamide core, particularly in programs targeting enzymes like ubiquitin-specific protease 28 (USP28) [1]. Using this specific building block provides a defined molecular weight and lipophilicity that simpler analogs cannot offer, streamlining SAR studies .

Analytical Method Development and Reference Standard Creation

Given its well-defined structure and physical properties (solid, melting point 65°C [1]), this compound is suitable for developing and validating analytical methods (e.g., HPLC, LC-MS). Its specific retention time and spectral signature (NMR, MS) can serve as a reliable reference point. This application leverages the compound's verifiable purity and the availability of CoA documentation from qualified vendors, ensuring method robustness and reproducibility .

Physicochemical Property Benchmarking in Computational Chemistry

The compound can be employed as a benchmarking molecule for in silico prediction models of physicochemical properties (e.g., LogP, solubility). Its predicted properties can be compared against empirically measured data from vendor CoAs to refine computational models. Its distinct substitution pattern provides a valuable data point for improving the accuracy of predictions for moderately lipophilic, amine-containing drug-like molecules [1].

Crystallization and Polymorph Screening Studies

As a solid with a defined melting point (65°C [1]), this benzenesulfonamide derivative can be used in crystallization studies to investigate the impact of its specific substitution pattern on solid-state packing and polymorphism. Understanding its crystallization behavior is crucial for potential future development into a lead compound where consistent physical properties are essential for formulation and manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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